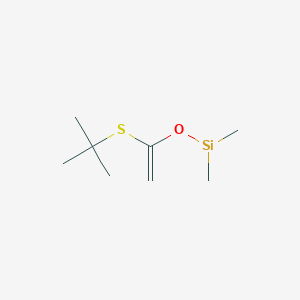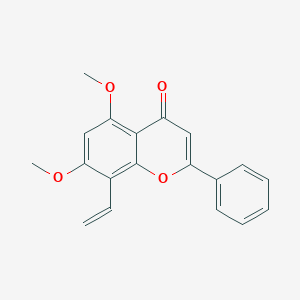
8-Ethenyl-5,7-dimethoxy-2-phenyl-4H-1-benzopyran-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Ethenyl-5,7-dimethoxy-2-phenyl-4H-1-benzopyran-4-one: is a chemical compound belonging to the flavonoid family. Flavonoids are known for their diverse biological activities and are commonly found in various plants. This compound is characterized by its unique structure, which includes an ethenyl group, two methoxy groups, and a phenyl group attached to a benzopyranone core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Ethenyl-5,7-dimethoxy-2-phenyl-4H-1-benzopyran-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5,7-dimethoxyflavone and styrene.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents. Common catalysts include Lewis acids like aluminum chloride or boron trifluoride.
Reaction Steps:
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to ensure consistent reaction conditions and yield.
Purification: Employing purification techniques such as recrystallization or chromatography to obtain the pure compound.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
8-Ethenyl-5,7-dimethoxy-2-phenyl-4H-1-benzopyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group or reduce other functional groups within the molecule.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce ethyl derivatives.
Aplicaciones Científicas De Investigación
8-Ethenyl-5,7-dimethoxy-2-phenyl-4H-1-benzopyran-4-one has several scientific research applications:
Chemistry: It is used as a model compound in studies of flavonoid chemistry and reactivity.
Biology: The compound is investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research explores its potential therapeutic applications, such as anticancer or antimicrobial effects.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other bioactive compounds.
Mecanismo De Acción
The mechanism of action of 8-Ethenyl-5,7-dimethoxy-2-phenyl-4H-1-benzopyran-4-one involves:
Molecular Targets: The compound interacts with various molecular targets, including enzymes and receptors.
Pathways: It may modulate signaling pathways involved in oxidative stress, inflammation, and cell proliferation.
Effects: The compound’s effects are mediated through its ability to scavenge free radicals, inhibit enzyme activity, or modulate gene expression.
Comparación Con Compuestos Similares
Similar Compounds
5,7-Dimethoxyflavone: A structurally related compound with similar biological activities.
Chrysin: Another flavonoid with a similar core structure but lacking the ethenyl group.
Hispidulin: A flavonoid with additional hydroxyl groups, offering different biological properties.
Uniqueness
8-Ethenyl-5,7-dimethoxy-2-phenyl-4H-1-benzopyran-4-one is unique due to the presence of the ethenyl group, which may confer distinct reactivity and biological activity compared to its analogs.
Propiedades
Número CAS |
663605-72-9 |
|---|---|
Fórmula molecular |
C19H16O4 |
Peso molecular |
308.3 g/mol |
Nombre IUPAC |
8-ethenyl-5,7-dimethoxy-2-phenylchromen-4-one |
InChI |
InChI=1S/C19H16O4/c1-4-13-16(21-2)11-17(22-3)18-14(20)10-15(23-19(13)18)12-8-6-5-7-9-12/h4-11H,1H2,2-3H3 |
Clave InChI |
MSGSLAIQWCZSBU-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C2C(=O)C=C(OC2=C1C=C)C3=CC=CC=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


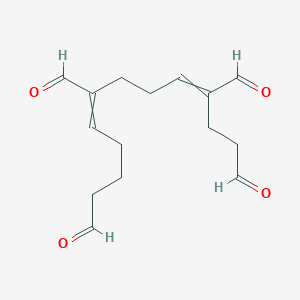
![Ethyl 10-[(oxan-2-yl)oxy]dec-7-enoate](/img/structure/B12532727.png)

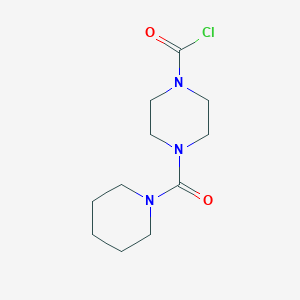
![9,10-Bis[10-(9,9-dimethylfluoren-2-yl)anthracen-9-yl]anthracene](/img/structure/B12532733.png)
![Phenol, 3-[[[5-(5-quinolinyl)-3-pyridinyl]amino]methyl]-](/img/structure/B12532756.png)
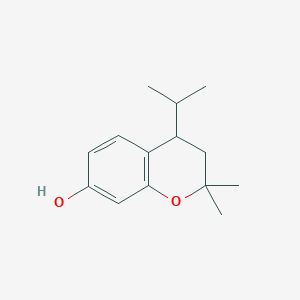
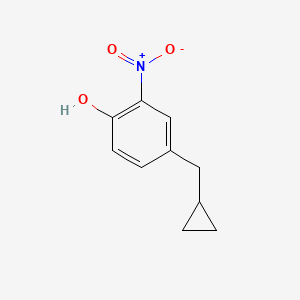
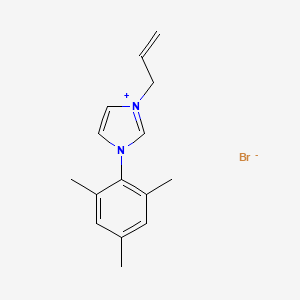
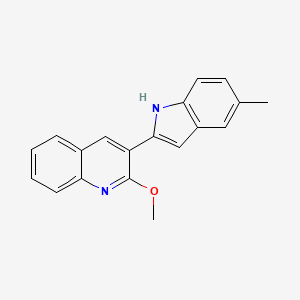
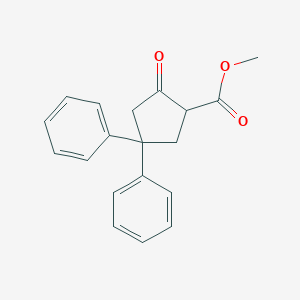
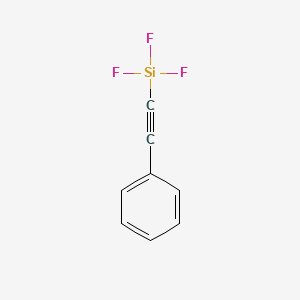
![5-[2-(2-Hydroxy-3,4-dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]naphthalene-1-sulfonic acid](/img/structure/B12532780.png)
